2-(4-Tert-butylphenyl)-2-methylpropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

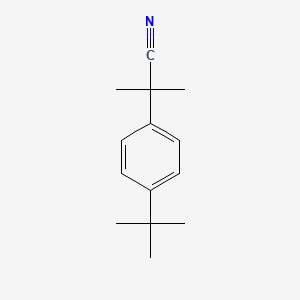

2-(4-Tert-butylphenyl)-2-methylpropanenitrile is an organic compound with a unique structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Tert-butylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound

Aplicaciones Científicas De Investigación

Research indicates that 2-(4-tert-butylphenyl)-2-methylpropanenitrile exhibits significant biological activity, particularly in the inhibition of certain kinases involved in metabolic pathways. Studies have shown its potential as a selective inhibitor of calmodulin-dependent kinases, which play a crucial role in cellular signaling and metabolism regulation .

Therapeutic Potential

The compound has been investigated for its potential in treating conditions such as obesity and insulin resistance. In vivo studies demonstrated that it could restore insulin sensitivity in diet-induced obesity models, suggesting its use as a therapeutic agent for metabolic disorders .

Buffering Agent

In cell culture applications, this compound is utilized as a non-ionic organic buffering agent, maintaining pH levels conducive to cellular growth and function. Its pH range effectiveness (6-8.5) makes it suitable for various biological experiments .

Case Study 1: Insulin Sensitivity Restoration

A study conducted on mouse models demonstrated that administering this compound led to significant improvements in insulin sensitivity compared to control groups. The findings indicated reduced baseline glucose levels and improved glucose tolerance tests (OGTT), highlighting its potential as a treatment for type 2 diabetes .

Case Study 2: Cell Culture Applications

In a series of experiments evaluating the efficacy of various buffering agents in cell cultures, this compound was found to maintain optimal pH levels while supporting cell viability and function across multiple assays. This study emphasized the importance of selecting appropriate buffering agents for biological research .

Mecanismo De Acción

The mechanism of action of 2-(4-Tert-butylphenyl)-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions enable the compound to modify biological pathways and exert its effects .

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylphenol: Similar structure but lacks the nitrile group.

2-(4-tert-Butylphenyl)ethanol: Contains a hydroxyl group instead of a nitrile group.

Tris(2,4-tert-butylphenyl) phosphite: Contains multiple tert-butylphenyl groups attached to a phosphite core .

Uniqueness

2-(4-Tert-butylphenyl)-2-methylpropanenitrile is unique due to the presence of both a nitrile group and a tert-butyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Actividad Biológica

2-(4-Tert-butylphenyl)-2-methylpropanenitrile, commonly referred to as tert-butylphenyl nitrile, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 84271-84-1

- Molecular Formula : C13H17N

- Molecular Weight : 201.29 g/mol

The compound features a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile functional group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The nitrile group can participate in nucleophilic reactions and may influence enzyme activities or receptor interactions.

Antimicrobial Properties

Some derivatives of nitriles have demonstrated antimicrobial activity. The presence of the tert-butyl group may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial effects against various pathogens.

Study 1: Anticancer Potential

A study investigated the effects of nitrile compounds on human cancer cell lines. Results indicated that certain nitriles could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. Although specific data on this compound was not provided, the findings support further exploration into its anticancer potential.

Study 2: Antimicrobial Activity

In a comparative analysis of various nitriles, researchers assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results highlighted that certain structural features, including the presence of bulky groups like tert-butyl, enhanced activity against resistant strains.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Moderate |

| Nitrile A | Strong | Weak |

| Nitrile B | Weak | Strong |

Study 3: Toxicological Profile

Toxicological assessments have shown that while some nitriles can exhibit cytotoxic effects at high concentrations, the safety profile of this compound remains largely unexplored. Further research is needed to establish safe dosage levels and potential side effects.

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGURMFNVKMOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.